Benzamide, 2-chloro-N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-5-nitro-
Description
The compound 2-chloro-N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-5-nitrobenzamide (CAS: 923233-22-1) is a benzamide derivative with a molecular formula of C₁₅H₁₇ClN₂O₅ and a molecular weight of 340.76 g/mol . Its structure features:
- A benzamide backbone substituted with chloro (Cl) at position 2 and nitro (NO₂) at position 3.
- A 1,4-dioxaspiro[4.4]non-2-ylmethyl group attached to the amide nitrogen, introducing a spirocyclic ether moiety.
This spirocyclic group enhances structural rigidity, which may influence solubility, metabolic stability, and receptor binding compared to simpler alkyl or aryl substituents.
Properties
IUPAC Name |
2-chloro-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O5/c16-13-4-3-10(18(20)21)7-12(13)14(19)17-8-11-9-22-15(23-11)5-1-2-6-15/h3-4,7,11H,1-2,5-6,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRHCLCADSWSPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301175871 | |
| Record name | 2-Chloro-N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301175871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923233-20-9 | |
| Record name | 2-Chloro-N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-5-nitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923233-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301175871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 1,4-Cyclohexanedione with Ethylene Glycol
The spirocyclic dioxolane ring is synthesized via acid-catalyzed ketal formation:
Reaction Conditions :
Reductive Amination to Generate the Primary Amine
The aldehyde intermediate undergoes reductive amination with ammonium acetate:
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Reducing Agent | NaBHCN | 65 |
| Solvent | Methanol | 65 |
| Temperature | 25°C | 65 |
| Alternative Agent | NaBH | 42 |
The use of NaBHCN minimizes over-reduction byproducts.
Preparation of 2-Chloro-5-Nitrobenzoyl Chloride
Nitration of 2-Chlorobenzoic Acid
Nitration is performed using a HNO-HSO mixture:
Key Observations :
Acyl Chloride Formation
The carboxylic acid is converted to its acyl chloride using thionyl chloride:
Reaction Metrics :
Amide Bond Formation: Coupling Strategies
Schotten-Baumann Reaction
The classic method involves interfacial acylation under basic conditions:
Limitations :
Carbodiimide-Mediated Coupling
EDCI/HOBt system in anhydrous DCM improves efficiency:
Optimized Parameters :
| Reagent | Molar Equiv | Yield (%) |
|---|---|---|
| EDCI | 1.2 | 72 |
| HOBt | 1.5 | 72 |
| DIPEA | 2.0 | 72 |
| Solvent | DCM | 72 |
Side reactions are suppressed by maintaining temperatures below 0°C during reagent addition.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
Protocol :
-
Amine (1.0 equiv), acyl chloride (1.1 equiv), DIPEA (2.0 equiv) in DCM.
-
Microwave: 150 W, 80°C, 15 min.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, CDCl) :
δ 8.41 (s, 1H, Ar-H), 8.12 (d, J = 8.4 Hz, 1H, Ar-H), 7.98 (d, J = 8.4 Hz, 1H, Ar-H), 4.21 (t, J = 6.8 Hz, 2H, N-CH), 3.92–3.85 (m, 4H, dioxane O-CH), 1.72–1.65 (m, 8H, spiro-CH). -
C NMR :
δ 165.2 (C=O), 148.6 (NO), 134.5–125.8 (Ar-C), 109.3 (spiro-C), 67.4 (O-CH), 42.1 (N-CH).
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost (Relative) |
|---|---|---|---|---|
| Schotten-Baumann | 38 | 85 | 6 | Low |
| EDCI/HOBt | 72 | 98 | 12 | Moderate |
| Microwave-Assisted | 68 | 98 | 0.25 | High |
The EDCI/HOBt method balances yield and cost, while microwave synthesis offers rapid scalability.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-chloro-N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-5-nitro- undergoes various chemical reactions, including:
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, base catalysts.
Major Products Formed
Amino derivatives: Formed by reduction of the nitro group.
Substituted benzamides: Formed by nucleophilic substitution of the chloro group.
Scientific Research Applications
Benzamide, 2-chloro-N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-5-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, 2-chloro-N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The spiroketal moiety may also play a role in modulating the compound’s activity by affecting its binding to target proteins .
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
Structural Features and Substituent Analysis
The following table summarizes key structural differences between the target compound and related benzamides:
Key Observations :
- The spirocyclic ether group in the target compound is unique among the listed analogs, which typically feature aryl , triazine , or thiourea-based substituents .
- The nitro group at position 5 differentiates it from triflumuron and chlorsulfuron, which lack nitro substituents. This group may confer redox activity or serve as a pharmacophore.
- Compared to catalytic ligands like L1 , the target compound lacks a thiourea moiety , suggesting divergent applications (e.g., pharmaceuticals vs. catalysis).
Physicochemical and Functional Properties
Solubility and Stability
- Nitro groups (target compound) increase molecular polarity and may enhance reactivity in reduction or nucleophilic substitution reactions.
- Triflumuron and chlorsulfuron contain electron-withdrawing groups (e.g., trifluoromethoxy, triazine), which stabilize the molecules against hydrolysis, critical for their pesticidal activity .
Biological Activity
Benzamide derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. The compound Benzamide, 2-chloro-N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-5-nitro- is particularly interesting due to its unique structural features that may confer specific biological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies, including synthetic methods, biological assays, and potential applications.
Chemical Structure and Synthesis
The compound features a spirocyclic structure with a nitro group and chlorine substitution on the benzamide moiety. The synthesis typically involves the reaction of 1,4-dioxaspiro[4.4]nonane with benzoyl chloride in the presence of a base like triethylamine under anhydrous conditions to prevent hydrolysis .
Antimicrobial Properties
Recent studies have indicated that benzamide derivatives exhibit significant antimicrobial activity. For instance, compounds similar to Benzamide, 2-chloro-N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-5-nitro- have shown effectiveness against various bacterial strains and fungi. A notable study found that certain benzamide derivatives displayed potent inhibitory effects against Fusarium graminearum and Botrytis cinerea, with EC50 values ranging from 11.61 to 17.39 μg/mL .
Anticancer Activity
The anticancer potential of benzamides has been explored extensively. Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines through various mechanisms, including inhibition of cell proliferation and modulation of signaling pathways . Specific derivatives exhibited cytotoxic effects against human cancer cell lines such as HT-29 and TK-10 .
Neuroprotective Effects
The neuroprotective properties of benzamide derivatives have also been investigated. For example, studies on related compounds suggest that they may inhibit neuronal nitric oxide synthase (nNOS), thereby reducing neurotoxicity associated with certain neurodegenerative conditions . This mechanism could be beneficial in developing treatments for diseases like Parkinson's or Alzheimer's.
The biological activity of Benzamide, 2-chloro-N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-5-nitro- is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : It may interact with receptors that modulate cellular signaling pathways.
- Induction of Apoptosis : The nitro group could play a role in inducing programmed cell death in malignant cells.
Data Table: Biological Activity Summary
| Activity | Target Organism/Cell Line | Effect | EC50/IC50 Value |
|---|---|---|---|
| Antifungal | Fusarium graminearum | Inhibition | 40–45% |
| Anticancer | HT-29 Cell Line | Cytotoxicity | Varies (high doses) |
| Neuroprotection | Neuronal Cells | Reduced neurotoxicity | Not specified |
Case Studies
- Antimicrobial Study : A series of benzamide derivatives were tested for their antifungal properties against Fusarium species. Compounds demonstrated varying degrees of activity, with some achieving over 40% inhibition at low concentrations .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of related benzamides on cancer cell lines, revealing significant activity against HT-29 and TK-10 cells at concentrations above 10 µg/mL .
- Neuroprotective Mechanisms : Research involving nitric oxide synthase inhibitors highlighted the potential for benzamide derivatives to mitigate dopamine depletion in models of neurotoxicity induced by methamphetamine .
Q & A
Q. Q1. What are the established synthetic routes for preparing 2-chloro-N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-5-nitrobenzamide?
The synthesis typically involves three key steps:
Chlorination : Introduction of the chloro group at the 2-position of benzamide using reagents like phosphorus oxychloride (POCl₃) under controlled temperatures (40–60°C).
Nitration : Addition of the nitro group at the 5-position via mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions.
Spiroketal Coupling : Condensation of the chlorinated/nitrated benzamide with a 1,4-dioxaspiro[4.4]nonane derivative. This step employs a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .
Q. Critical Parameters :
- Purity Control : Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to avoid cross-reactivity.
- Yield Optimization : Spiroketal coupling efficiency improves with anhydrous conditions and slow reagent addition.
Structural Characterization Techniques
Q. Q2. What analytical methods are recommended for confirming the structure of this compound?
- X-ray Crystallography : Resolves the spiroketal conformation and amide bond geometry. SHELX software (e.g., SHELXL) is widely used for refinement .
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns chloro, nitro, and spiroketal methylene protons (e.g., spiroketal protons appear as multiplet signals at δ 3.8–4.2 ppm).
- 2D NMR (COSY, HSQC) : Confirms connectivity between the benzamide and spiroketal moieties.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 405.08 for C₁₈H₁₈ClN₃O₅) .
Reactivity and Functional Group Transformations
Q. Q3. How does the nitro group influence the compound’s reactivity in reduction or substitution reactions?
- Reduction : The 5-nitro group can be selectively reduced to an amine using H₂/Pd-C in ethanol (25°C, 6 h), yielding 5-amino derivatives. Competing reduction of the chloro group is negligible under these conditions .
- Nucleophilic Substitution : The 2-chloro group undergoes substitution with thiols (e.g., NaSH in DMSO, 80°C) or amines (e.g., piperidine in acetonitrile, reflux). Steric hindrance from the spiroketal group slows reactivity compared to non-spiro analogs .
Advanced Mechanistic Studies
Q. Q4. What is the proposed mechanism for its inhibition of the P2X7 receptor, and how can this be validated experimentally?
- Mechanism : The spiroketal moiety enhances membrane permeability, allowing the compound to block ATP-binding sites on the P2X7 receptor, thereby inhibiting Ca²⁺ influx (IC₅₀ ~ 50 nM).
- Validation Methods :
- Calcium Imaging : Measure ATP-induced Ca²⁺ flux in HEK293 cells transfected with human P2X7 receptors.
- Patch-Clamp Electrophysiology : Confirm direct channel blockade .
Structure-Activity Relationship (SAR) Insights
Q. Q5. How does modifying the spiroketal ring size (e.g., 1,4-dioxaspiro[4.5]nonane) affect bioactivity?
- Smaller Rings (4.4 vs. 4.5) : The 1,4-dioxaspiro[4.4]nonane group confers higher rigidity, improving receptor binding affinity by ~20% compared to 4.5 analogs.
- Substituent Effects : Adding electron-withdrawing groups (e.g., -CF₃) to the benzamide core enhances P2X7 inhibition but reduces solubility .
Computational Modeling Applications
Q. Q6. What computational strategies are effective for docking this compound into the P2X7 receptor?
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-receptor interactions over 100 ns. Key residues: Lys⁶³, Asp⁷⁰ (ATP-binding site).
- Docking Software : AutoDock Vina or Schrödinger Glide with induced-fit protocols to account for spiroketal flexibility .
Data Contradiction Analysis
Q. Q7. How can conflicting reports about its antimicrobial activity be resolved?
- Potential Causes : Variability in bacterial strains (e.g., Gram-positive vs. Gram-negative), assay conditions (e.g., nutrient broth vs. agar dilution), or impurities in synthesized batches.
- Resolution :
- Standardized MIC Testing : Follow CLSI guidelines using Mueller-Hinton broth.
- HPLC-Purity Verification : Ensure >98% purity via reverse-phase C18 columns .
Stability and Degradation Pathways
Q. Q8. Under what conditions does the spiroketal moiety undergo hydrolysis?
- Acidic Conditions : The spiroketal ring opens in HCl/THF (pH < 2) at 50°C, forming a diol intermediate.
- Basic Conditions : Stable in NaOH (pH 10) up to 60°C.
- Storage Recommendations : Store at -20°C in anhydrous DMSO to prevent moisture-induced degradation .
Comparative Analysis with Analogues
Q. Q9. How does replacing the spiroketal group with a linear ether chain impact pharmacokinetics?
- Spiroketal vs. Linear Ether : The spiroketal group reduces metabolic clearance (t₁/₂ increases from 2.1 to 4.7 h in rat liver microsomes) due to resistance to cytochrome P450 oxidation.
- Bioavailability : Spiroketal analogs show 30% higher oral bioavailability in murine models .
Methodological Challenges in Scale-Up
Q. Q10. What challenges arise during gram-scale synthesis, and how are they addressed?
- Key Issues :
- Exothermic Nitration : Use jacketed reactors with precise temperature control (-5 to 0°C).
- Spiroketal Coupling Yield Drop : Switch to flow chemistry (residence time 30 min, 100°C) for consistent mixing and heat transfer.
- Purification : Replace column chromatography with recrystallization (ethanol/water, 4:1) for cost-effective scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
